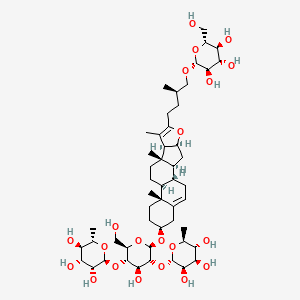![molecular formula C12H12FN3O B8061798 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B8061798.png)
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered interest due to its specific chemical structure and reactivity, making it a subject of study in synthetic chemistry and material science.
Méthodes De Préparation
The preparation of 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions to yield the desired compound . Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Used in the treatment of various medical conditions.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug.
Propriétés
IUPAC Name |
2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHCUYHYONOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (4aR,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B8061746.png)
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine hydrobromide](/img/structure/B8061753.png)
![methyl (1R,2R,3R,4R)-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8061762.png)
![(3S,3AR,5S,6aS,7S)-1-Methyl-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B8061771.png)
![(3S,3AR,5S,6aS,7S)-7-(Hydroxymethyl)hexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8061772.png)
![methyl 5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8061776.png)




![6-Allylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B8061828.png)
![[1-Hydroxy-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-propan-2-ylazanium;chloride](/img/structure/B8061834.png)
